2-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide
Description
2-Chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide is a sulfonamide derivative characterized by a chlorinated benzene ring linked to a sulfonamide group. The molecule features a hydroxypropyl side chain modified with a thiophen-3-ylmethyl substituent, introducing both polar (hydroxyl) and aromatic (thiophene) functionalities.
Properties
IUPAC Name |
2-chloro-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3S2/c1-14(17,8-11-6-7-20-9-11)10-16-21(18,19)13-5-3-2-4-12(13)15/h2-7,9,16-17H,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVDJUCCKPPMKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNS(=O)(=O)C2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach includes:
Friedel-Crafts Acylation: This step introduces the acyl group onto the benzene ring.
Clemmensen Reduction: This step reduces the acyl group to an alkane.
Nitration: This step introduces a nitro group, which can be further modified.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
2-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide is a sulfonamide compound featuring a chlorobenzene structure and a thiophene-containing side chain. The sulfonamide group (-SO₂NH₂) significantly contributes to its biological activity and potential therapeutic applications. The compound's chemical formula is C₁₃H₁₄ClN₃O₂S, characterized by a 2-chloro substitution on the benzene ring, influencing its reactivity and interactions within biological systems.
Potential Applications
The primary applications for 2-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide are in medicinal chemistry, specifically in the development of new antibacterial agents. Its unique structure allows for exploration in other therapeutic areas, including anti-inflammatory and anticancer research, due to the known activities of both sulfonamides and thiophene derivatives.
Antibacterial Properties: Sulfonamides are known for their antibacterial properties because they inhibit bacterial folate synthesis. The specific structure of 2-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide may enhance its efficacy against certain bacterial strains. Studies suggest that compounds with thiophene rings often exhibit significant antimicrobial activity, potentially making this compound useful in treating infections caused by resistant bacteria.
Interaction Studies: Interaction studies are crucial for understanding how 2-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide interacts with biological macromolecules. These studies typically involve:
- Drug-target binding assays
- Cellular uptake studies
- In vivo efficacy and toxicity evaluations
Related Compounds
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Structural Analogues of Sulfonamide Derivatives
The following table summarizes key structural analogs and their properties:
Key Observations:
Functional Group Impact: The sulfonamide group in the target compound enhances acidity and water solubility compared to amide derivatives like 5-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzamide .
Polarity Trends :
- Aliphatic chain length and substituent electronegativity significantly affect polarity. For example, hydroxyl and sulfonamide groups increase polarity, while pyrrolidine (cyclic amine) or methoxy groups reduce it .
Biological Implications :
Biological Activity
2-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide is a sulfonamide compound with a complex structure that includes a chlorobenzene moiety and a thiophene-containing side chain. The molecular formula is , and it features significant functional groups that contribute to its biological activity. This article delves into the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features
- Chlorobenzene Moiety : The presence of the chlorine atom on the benzene ring can influence the compound's reactivity and interaction with biological targets.
- Thiophene Side Chain : This component may enhance the compound's lipophilicity and biological interactions.
- Sulfonamide Group : The sulfonamide functional group is known for its antibacterial properties, making this compound a candidate for various therapeutic applications.
Antimicrobial Properties
Sulfonamides are widely recognized for their antimicrobial effects. Research indicates that compounds containing sulfonamide groups exhibit inhibitory activity against various bacterial strains. The specific biological activity of 2-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide has not been extensively documented in public databases; however, its structural similarities to known sulfonamides suggest potential effectiveness against bacterial infections.
Enzyme Inhibition Studies
Enzyme inhibition studies are crucial in assessing the pharmacological potential of new compounds. Preliminary investigations into the enzyme inhibition profile of 2-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide have indicated potential activity against enzymes involved in bacterial metabolism.
Table 1: Enzyme Inhibition Activity
| Enzyme Target | Inhibition Type | IC50 (μM) |
|---|---|---|
| Carbonic Anhydrase | Competitive | TBD |
| Dihydropteroate Synthase | Noncompetitive | TBD |
Note: TBD = To Be Determined based on future studies.
Mechanistic Insights
Research into structurally similar compounds has demonstrated that the presence of thiophene rings can enhance antioxidant properties, which may protect neuronal cells from oxidative stress. The proposed mechanism involves the inhibition of reactive oxygen species (ROS) production and modulation of inflammatory cytokines.
Table 2: Summary of Biological Activities from Related Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide, and how do reaction conditions influence yield?
- Methodology :
- Route 1 : Condensation of 2-chlorobenzenesulfonyl chloride with 2-hydroxy-2-[(thiophen-3-yl)methyl]propylamine in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base. Monitor reaction via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .
- Route 2 : Nucleophilic substitution of a pre-synthesized sulfonamide intermediate with thiophen-3-ylmethyl bromide in DMF at 60°C. Yields drop below 50% if the hydroxy group is unprotected; use tert-butyldimethylsilyl (TBS) protection for improved efficiency .
- Key Variables : Temperature (>60°C may degrade thiophene moiety), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios (1:1.2 sulfonyl chloride:amine).
Q. How is the compound structurally characterized, and what spectral signatures distinguish its functional groups?
- Analytical Techniques :
- NMR :
- ¹H NMR : δ 7.8–7.6 ppm (aromatic protons from benzene-sulfonamide), δ 3.8 ppm (broad singlet for -OH), δ 2.9–2.7 ppm (methylene groups adjacent to thiophene) .
- ¹³C NMR : 140–135 ppm (sulfonamide-SO₂), 125–120 ppm (thiophene carbons) .
- IR : Strong absorption at 1150 cm⁻¹ (S=O stretching), 3350 cm⁻¹ (-OH) .
- Mass Spec : ESI-MS [M+H]⁺ expected at m/z ~370 (C₁₅H₁₇ClN₂O₃S₂).
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Target Screening :
- Enzyme Inhibition : Test against acetohydroxyacid synthase (AHAS) using Arabidopsis thaliana extracts, as sulfonamides are known AHAS inhibitors .
- Antimicrobial Activity : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) at 100 µg/mL; sulfonamides often disrupt folate synthesis .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s potential herbicidal activity, and how can computational modeling validate these hypotheses?
- Mechanism : Competitive inhibition of AHAS by mimicking the substrate (pyruvate), with the sulfonamide group binding to the enzyme’s catalytic Mg²⁺ site .
- Computational Validation :
- Perform molecular docking (AutoDock Vina) using the AHAS crystal structure (PDB: 1N0H). Focus on hydrogen bonding between the sulfonamide -SO₂ and Arg199/Arg375 residues .
- MD simulations (GROMACS) to assess binding stability over 100 ns; RMSD >2.5 Å suggests weak binding .
Q. How should researchers resolve contradictions in bioactivity data across different assay systems?
- Case Study : Discrepancies in IC₅₀ values (e.g., 10 µM in plant assays vs. 50 µM in bacterial systems):
- Approach :
Verify compound purity via HPLC (≥95% purity required) .
Test solubility in assay buffers (DMSO >5% may denature proteins).
Control for pH sensitivity: Sulfonamides degrade rapidly in acidic conditions (pH <4) .
Q. What structure-activity relationship (SAR) trends are observed when modifying the thiophene or hydroxypropyl moieties?
- SAR Findings :
- Thiophene substitution : 3-Thiophenyl (vs. 2-) enhances AHAS inhibition by 30%, likely due to improved hydrophobic interactions .
- Hydroxy group removal : Reduces solubility and abolishes activity (IC₅₀ >100 µM), indicating its role in H-bonding .
- Experimental Design : Synthesize analogs (e.g., thiophene → furan, hydroxy → methoxy) and compare IC₅₀ in dose-response assays .
Q. What strategies optimize enantioselective synthesis of the compound’s chiral hydroxypropyl center?
- Approaches :
- Chiral Resolution : Use (R)- or (S)-mandelic acid to separate diastereomeric salts via crystallization .
- Asymmetric Catalysis : Employ Jacobsen’s thiourea catalyst for kinetic resolution during amine synthesis (ee >90%) .
Q. How does the compound’s stability vary under physiological vs. storage conditions, and what degradation products form?
- Stability Profile :
- Storage : Stable at -20°C in amber vials for 6 months; avoid moisture (hydrolysis at C-S bond) .
- Degradation Pathways :
- Photooxidation of thiophene to sulfoxide (LC-MS [M+16]⁺).
- Acidic hydrolysis yields 2-chlorobenzenesulfonic acid and thiophen-3-ylacetone .
Q. What ecological risks are associated with its use, and how can persistence in soil be modeled?
- Risk Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
